molecular formula C14H14O2S B7468477 Phenyl(4-methylbenzyl) sulfone

Phenyl(4-methylbenzyl) sulfone

Cat. No. B7468477
M. Wt: 246.33 g/mol
InChI Key: VMHANKFHVYWTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(4-methylbenzyl) sulfone, also known as Dapsone, is a synthetic compound with antibacterial and anti-inflammatory properties. It was first synthesized in 1908 by Ernest Fourneau, a French chemist, and was later used as a treatment for leprosy in the 1940s. Since then, it has been used to treat a variety of bacterial infections, including acne, dermatitis herpetiformis, and malaria.

Mechanism of Action

The exact mechanism of action of Phenyl(4-methylbenzyl) sulfone is not fully understood. However, it is believed to work by inhibiting the synthesis of dihydrofolic acid, which is essential for bacterial growth. It may also have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species, which can lead to oxidative stress and inflammation. Additionally, it has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using Phenyl(4-methylbenzyl) sulfone in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against a variety of bacterial species, making it a useful tool for studying bacterial infections. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on Phenyl(4-methylbenzyl) sulfone. One area of interest is its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is interest in developing new formulations of this compound that can be used in combination with other drugs to enhance its antibacterial activity. Finally, there is ongoing research into the mechanism of action of this compound, which may lead to the development of new drugs with similar properties.

Synthesis Methods

The synthesis of Phenyl(4-methylbenzyl) sulfone involves the reaction of 4-methylbenzenesulfonyl chloride with aniline in the presence of a base, such as sodium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

Phenyl(4-methylbenzyl) sulfone has been extensively studied for its antibacterial and anti-inflammatory properties. It has been shown to inhibit the growth of a variety of bacterial species, including Mycobacterium leprae, Staphylococcus aureus, and Propionibacterium acnes. Additionally, it has been used as a treatment for inflammatory skin conditions, such as dermatitis herpetiformis and acne vulgaris.

properties

IUPAC Name

1-(benzenesulfonylmethyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-12-7-9-13(10-8-12)11-17(15,16)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHANKFHVYWTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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